molecular formula C7H15Cl2N2O2P B1675324 (+)-Ifosfamide CAS No. 66849-34-1

(+)-Ifosfamide

货号: B1675324
CAS 编号: 66849-34-1
分子量: 261.08 g/mol
InChI 键: HOMGKSMUEGBAAB-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide is a chemical compound known for its significant applications in the medical field, particularly as an anti-neoplastic agent.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of ethylene glycol. The reaction conditions typically require a controlled temperature environment to ensure the proper formation of the oxazaphosphorin ring .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to obtain the desired quality .

化学反应分析

Types of Reactions

®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the oxazaphosphorin ring. These products are often studied for their potential therapeutic applications .

科学研究应用

Osteosarcoma

Ifosfamide-based chemotherapy has been extensively studied for treating osteosarcoma. A meta-analysis of seven randomized controlled trials indicated that ifosfamide significantly improves event-free survival (EFS) and overall survival (OS) in patients with this condition. The hazard ratios were 0.72 for EFS and 0.83 for OS, indicating a statistically significant benefit .

Lymphomas

Ifosfamide is utilized as a salvage therapy in non-Hodgkin lymphoma and Hodgkin lymphoma, particularly in relapsed or refractory cases. Its combination with other agents like rituximab enhances treatment efficacy .

Soft Tissue Sarcomas

In soft tissue sarcomas, ifosfamide is commonly administered in combination regimens, yielding objective response rates of approximately 40% when used as induction therapy .

Germ Cell Tumors

The drug is FDA-approved for treating germ cell tumors of the testis, often combined with mesna to mitigate toxicity. The regimen typically involves administering ifosfamide at a dose of 1.2 g/m²/day for five days .

Bladder Cancer

In advanced bladder carcinoma, ifosfamide is employed as part of the treatment strategy, especially when other therapies have failed .

Pharmacokinetics and Mechanism of Action

Ifosfamide is administered intravenously and metabolized primarily in the liver to its active form, phosphoramide mustard, which cross-links DNA and inhibits cancer cell proliferation. The pharmacokinetics indicate that plasma concentrations can exceed those in peritoneal fluid during infusion, enhancing local tumor targeting when used in hyperthermic intraperitoneal chemotherapy .

Toxicities Associated with (+)-Ifosfamide

Despite its therapeutic benefits, this compound is associated with significant toxicities:

  • Neurotoxicity : Delayed encephalopathy has been documented in several case studies. For instance, a case involving a 19-year-old female showed neurotoxicity 16 days post-infusion, which resolved after methylene blue administration .
  • Nephrotoxicity : This is particularly concerning when combined with cisplatin, leading to Fanconi syndrome in some patients . Acute kidney injury has also been reported in patients receiving ifosfamide for leiomyosarcoma .
  • Myelosuppression : Myelosuppression is a common dose-limiting toxicity associated with ifosfamide treatment, necessitating careful monitoring of blood counts .

Case Studies

Several case studies illustrate the clinical implications of this compound:

  • Delayed Neurotoxicity : A case report described a young male patient who developed encephalopathy following ifosfamide infusion for chondrosarcoma. His symptoms resolved after the administration of methylene blue and thiamine over four days .
  • Acute Kidney Injury : A 44-year-old woman treated for leiomyosarcoma experienced acute kidney injury following ifosfamide administration. This case highlights the importance of monitoring renal function during therapy .
  • Combination Therapy Efficacy : In a study evaluating perioperative intravenous ifosfamide combined with hyperthermia for peritoneal carcinomatosis, effective concentrations were achieved in tumor nodules, suggesting enhanced local efficacy .

作用机制

The mechanism of action of ®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves its conversion to active metabolites in the liver. These metabolites form cross-links with DNA, leading to the inhibition of DNA replication and cell division. The primary molecular targets are rapidly dividing cells, making it effective against cancer cells . The compound also induces apoptotic cell death through the Fas/Fas ligand pathway .

相似化合物的比较

Similar Compounds

Uniqueness

®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide is unique due to its dual role as an anti-neoplastic and immunosuppressant agent. Its ability to be activated in the liver to form active metabolites distinguishes it from other similar compounds, providing a broader range of therapeutic applications .

属性

CAS 编号

66849-34-1

分子式

C7H15Cl2N2O2P

分子量

261.08 g/mol

IUPAC 名称

(2R)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1

InChI 键

HOMGKSMUEGBAAB-CQSZACIVSA-N

SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

手性 SMILES

C1CN([P@](=O)(OC1)NCCCl)CCCl

规范 SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(+)-Ifosfamide;  L-Ifosfamide; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Ifosfamide
Reactant of Route 2
(+)-Ifosfamide
Reactant of Route 3
Reactant of Route 3
(+)-Ifosfamide
Reactant of Route 4
Reactant of Route 4
(+)-Ifosfamide
Reactant of Route 5
Reactant of Route 5
(+)-Ifosfamide
Reactant of Route 6
Reactant of Route 6
(+)-Ifosfamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。